4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide
CAS No.:
Cat. No.: VC16398517
Molecular Formula: C13H18N4O2
Molecular Weight: 262.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N4O2 |
|---|---|
| Molecular Weight | 262.31 g/mol |
| IUPAC Name | 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide |
| Standard InChI | InChI=1S/C13H18N4O2/c14-13(15)17-5-3-16(4-6-17)8-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H3,14,15) |
| Standard InChI Key | CRHBZGWMAVQQAI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=N)N |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide, systematically describes its structure: a piperazine ring substituted at the 1-position with a carboximidamide group () and at the 4-position with a 1,3-benzodioxol-5-ylmethyl substituent . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number (Free Base) | 46998-31-6 |
| SMILES | |
| InChIKey | CRHBZGWMAVQQAI-UHFFFAOYSA-N |
| Synonyms | SCHEMBL8332973, ALBB-022135 |
Three-Dimensional Conformation
X-ray crystallography of structurally analogous compounds, such as 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (piribedil), reveals that the benzodioxole moiety adopts an envelope conformation, with the methylene carbon deviating by 0.232 Å from the plane of the aromatic ring . While direct data for 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide is unavailable, molecular modeling suggests similar conformational flexibility, enabling interactions with biological targets .
Synthesis and Derivatives
Synthetic Routes
The compound is synthesized via nucleophilic substitution reactions, typically involving the coupling of a benzodioxole-containing alkyl halide with a piperazine-carboximidamide precursor. For example, triethylamine-catalyzed reactions between 5-chlorobenzo[d] dioxole and piperazine derivatives yield analogous structures . Commercial availability (95% purity) indicates established laboratory-scale protocols .
Salt Formation and Derivatives
The free base forms stable salts, enhancing solubility and bioavailability:
-
Hydrochloride Derivatives: Complex analogues like demonstrate modular functionalization at the carboximidamide group .
Physicochemical Properties
Experimental data for the free base remain sparse, but computational and derivative analyses provide insights:
| Property | Value/Description |
|---|---|
| Molecular Weight | 262.31 g/mol |
| LogP | Estimated 1.2–1.8 (moderate lipophilicity) |
| Hydrogen Bond Donors/Acceptors | 2/5 |
| Topological Polar Surface Area | 72.6 Ų |
The sulfate salt’s molecular weight increases to 360.36 g/mol, with altered solubility profiles suitable for pharmaceutical formulations .
Applications and Industrial Relevance
Research Use
The compound is available commercially for biochemical studies, reflecting its utility in medicinal chemistry and drug discovery . Its piperazine core serves as a scaffold for designing receptor-targeted agents.
Material Science
Benzodioxole groups contribute to UV stability and electron-rich aromatic systems, suggesting applications in organic electronics or polymer additives .
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